Cas no 22888-51-3 (2-amino-3-(2-methylphenyl)propanoic acid)

2-amino-3-(2-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(o-tolyl)propanoic acid
- 2-Methyl-DL-phenylalanine
- DL-2-Me-Phe-OH
- DL-2-Me-Phe-OH2-Methy-DL-Phenylalanine
- DL-2'-METHYLPHENYLALANINE HYDROCHLORIDE
- Phenylalanine,2-methyl-
- (+-)-2-Amino-3-o-tolyl-propionsaeure
- 2-amino-3-(2-methylphenyl)propanoic acid
- 2-Methy-DL-Phenylalanine
- 2-Methyl-phenylalanin
- 2-methylphenylalanine
- D,L-o-methylphenylalanine
- DL-2'-METHYLPHE HCL
- DL-2'-METHYLPHENYLAL
- DL-2-METHYLPHENYLALANINE
- DL-o-Methylphenylalanin
- O-METHYL-DL-PHENYLALANINE
- DL-2'-Methylphenylalanine
- (+/-)-2-Amino-3-o-tolylpropionic acid
- (+/-)-2-Methylphenylalanine
- 2-Amino-3-o-tolyl-propionic acid
- 2-amino-3-o-tolylpropionic acid
- 22888-51-3
- AS-10091
- AKOS016843203
- AM83411
- FT-0641749
- AB09956
- (2S)-2-amino-3-(2-methylphenyl)propanoic acid
- FT-0698052
- AKOS040764422
- EN300-160148
- FT-0659750
- AB02002
- CS-0152956
- MFCD01823323
- SCHEMBL43864
- 2-Amino-3-(o-tolyl)propanoicacid
- AKOS000196578
- L-2-Methylphenylalanine
- F2147-6568
- alpha-Amino-2-methylbenzenepropionic acid
- MFCD00044971
- SY123030
- D-2-Methylphenylalanine
- SY116705
- DL-2\\'-METHYLPHENYLALANINE HYDROCHLORIDE
- Phenylalanine, 2-methyl-
- 2-Methyl-L-phenylalanine
-
- MDL: MFCD01823323
- インチ: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
- InChIKey: NHBKDLSKDKUGSB-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC1C=CC=CC=1C)N)=O
計算された属性
- せいみつぶんしりょう: 215.07100
- どういたいしつりょう: 179.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 63.3A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.165
- ゆうかいてん: 218.4-220.6 °C
- ふってん: 326.2°Cat760mmHg
- フラッシュポイント: 151.1°C
- 屈折率: 1.568
- PSA: 63.32000
- LogP: 2.45170
- ようかいせい: 使用できません
2-amino-3-(2-methylphenyl)propanoic acid セキュリティ情報
- セキュリティの説明: S24/25
- ちょぞうじょうけん:0-6°C
2-amino-3-(2-methylphenyl)propanoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
2-amino-3-(2-methylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D519365-1g |
2-AMino-3-(o-tolyl)propanoic acid |
22888-51-3 | 97% | 1g |
$420 | 2024-05-24 | |
Enamine | EN300-160148-1.0g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 1.0g |
$67.0 | 2023-07-08 | ||
Life Chemicals | F2147-6568-5g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 95%+ | 5g |
$126.0 | 2023-09-06 | |
Life Chemicals | F2147-6568-10g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 95%+ | 10g |
$176.0 | 2023-09-06 | |
Apollo Scientific | OR480417-1g |
DL-2'-Methylphenylalanine hydrochloride |
22888-51-3 | 97% | 1g |
£54.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN341-1g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 1g |
432.0CNY | 2021-07-15 | |
Life Chemicals | F2147-6568-0.25g |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 95%+ | 0.25g |
$37.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A92540-1g |
2-Amino-3-(o-tolyl)propanoic acid |
22888-51-3 | 97% | 1g |
¥330.0 | 2022-04-28 | |
Apollo Scientific | OR480417-250mg |
DL-2'-Methylphenylalanine hydrochloride |
22888-51-3 | 97% | 250mg |
£18.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN245-250mg |
2-amino-3-(2-methylphenyl)propanoic acid |
22888-51-3 | 97% | 250mg |
187CNY | 2021-05-07 |
2-amino-3-(2-methylphenyl)propanoic acid 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-amino-3-(2-methylphenyl)propanoic acidに関する追加情報
Introduction to 2-amino-3-(2-methylphenyl)propanoic acid (CAS No. 22888-51-3)
2-amino-3-(2-methylphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 22888-51-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino acid derivative with a substituted aromatic ring, has garnered attention for its potential applications in drug discovery and molecular biology research. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of novel therapeutic agents.
The structural framework of 2-amino-3-(2-methylphenyl)propanoic acid consists of a propyl chain substituted with an amino group at the second carbon and a phenyl ring methylated at the second position. This arrangement imparts specific electronic and steric properties that can influence its reactivity and biological activity. The aromatic ring, in particular, is a common feature in many pharmacologically active compounds, often contributing to binding affinity and metabolic stability. The methyl substituent on the phenyl ring may further modulate these properties, potentially enhancing solubility or interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing similar structural motifs. Studies have demonstrated that substituted aromatic amino acids can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, derivatives of 2-amino-3-(2-methylphenyl)propanoic acid have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways. The amino group provides a site for further functionalization, allowing chemists to tailor the molecule for targeted interactions with biological systems.
The synthesis of 2-amino-3-(2-methylphenyl)propanoic acid typically involves multi-step organic reactions, often starting from readily available precursors such as benzylamine or methylbenzene derivatives. Advanced synthetic techniques, including cross-coupling reactions and catalytic hydrogenation, are commonly employed to construct the desired framework efficiently. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have also influenced synthetic methodologies, promoting the use of sustainable reagents and reducing waste generation.
From a computational chemistry perspective, 2-amino-3-(2-methylphenyl)propanoic acid has been subjected to molecular modeling studies to understand its interactions with potential biological targets. These studies often involve docking simulations to predict how the molecule might bind to enzymes or receptors. The results can provide valuable insights into its pharmacological profile before expensive experimental validation is undertaken. Additionally, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of this compound, aiding in the design of analogs with enhanced properties.
The role of 2-amino-3-(2-methylphenyl)propanoic acid as a building block in medicinal chemistry cannot be overstated. Its structural features allow for diverse modifications, enabling researchers to explore a wide spectrum of biological activities. For example, replacing the methyl group on the phenyl ring with other substituents could alter its pharmacokinetic profile or target specificity. Such modifications are often guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in molecular structure affect biological potency.
In conclusion, 2-amino-3-(2-methylphenyl)propanoic acid (CAS No. 22888-51-3) represents a valuable asset in the pharmaceutical chemist's toolkit. Its unique structural characteristics and synthetic accessibility make it a promising candidate for further exploration in drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, 2-amino-3-(2-methylphenyl)propanoic acid is likely to remain at the forefront of molecular innovation in the life sciences industry.
22888-51-3 (2-amino-3-(2-methylphenyl)propanoic acid) 関連製品
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